12-Methoxycarnosic Acid

Description

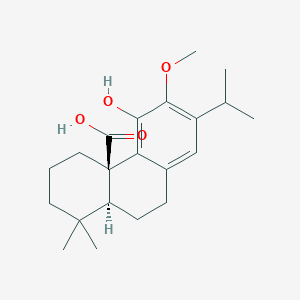

Structure

3D Structure

Properties

IUPAC Name |

(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNSARJGBPMQDI-YCRPNKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62201-71-2 | |

| Record name | 62201-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

discovery and isolation of 12-Methoxycarnosic Acid

An In-depth Technical Guide to the Discovery and Isolation of 12-Methoxycarnosic Acid

Introduction

This compound, also known as 12-O-methylcarnosic acid, is a naturally occurring abietane diterpene. It is a derivative of the more well-known carnosic acid, a potent antioxidant. This compound has garnered interest within the scientific community due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] this compound has been identified in several plant species, most notably in the Lamiaceae family, such as Salvia (sage) and Rosmarinus (rosemary) species.[2][3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₄ | [2] |

| Molecular Weight | 346.46 g/mol | [4] |

| IUPAC Name | (4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

| CAS Number | 62201-71-2 | |

| Appearance | Not specified in the provided results | |

| Solubility | Soluble in sodium bicarbonate solution | |

| XLogP3 | 5.2 |

Discovery and Natural Occurrence

This compound is a secondary metabolite found in a variety of aromatic plants. Its discovery is closely linked to the extensive phytochemical investigation of plants in the Lamiaceae family, which are rich sources of bioactive diterpenoids. It has been reported to occur in Salvia officinalis (common sage), Salvia microphylla, Rosmarinus officinalis (rosemary), and Origanum vulgare. The concentration of this compound, along with other related diterpenes like carnosic acid and carnosol, can vary depending on the plant species, growing conditions, and extraction methods used.

Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction from plant material, followed by chromatographic purification.

Experimental Protocol: Isolation from Salvia microphylla

The following protocol is a synthesized methodology based on literature reports for the isolation of this compound and related compounds.

1. Plant Material and Extraction:

- Plant Material: Dried and powdered leaves of Salvia microphylla Kunth are used as the starting material.

- Extraction: 15 g of the powdered leaves are extracted with 200 mL of methanol for 2 hours in an ultrasonic water bath. This process enhances the extraction efficiency of the target compound.

2. Initial Purification:

- The methanolic extract is filtered to remove solid plant debris.

- The filtrate is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Separation:

- Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

- Further Purification: Fractions enriched with the target compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or centrifugal partition chromatography, to achieve high purity.

Experimental Workflow

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Data Type | Key Features | Source |

| ¹H-NMR | The proton NMR spectrum is crucial for identifying the characteristic signals of the abietane skeleton, the isopropyl group, the methoxy group, and the aromatic protons. | |

| ¹³C-NMR | The carbon NMR spectrum provides information on the number of carbon atoms and their chemical environment, confirming the presence of the carboxylic acid, the aromatic ring, and the aliphatic carbons of the diterpene core. | |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition. Tandem MS (MS/MS) experiments can be used to study the fragmentation pattern, which aids in structural confirmation. The exact mass has been reported as m/z 345.20853 [M-H]⁻. |

Biosynthesis

The biosynthesis of this compound is part of the larger metabolic pathway of abietane diterpenes in plants. It is derived from carnosic acid through an O-methylation reaction. The overall pathway begins with the universal precursor of terpenes, geranylgeranyl diphosphate (GGPP).

The key steps in the biosynthesis leading to this compound are:

-

Cyclization of GGPP: GGPP is cyclized to form (+)-copalyl diphosphate (CPP).

-

Formation of Miltiradiene: CPP is then converted to miltiradiene.

-

Aromatization and Oxidation: A series of oxidation and rearrangement reactions lead to the formation of the abietane skeleton and ultimately to carnosic acid.

-

O-Methylation: The final step in the formation of this compound is the methylation of the hydroxyl group at the C-12 position of carnosic acid, a reaction catalyzed by an O-methyltransferase enzyme.

Biosynthetic Pathway

References

The Biosynthesis of 12-Methoxycarnosic Acid in Salvia: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade responsible for the production of 12-methoxycarnosic acid in Salvia species, providing researchers and drug development professionals with a comprehensive overview of the biosynthetic pathway, experimental methodologies, and key enzymatic players.

Introduction

This compound, a significant abietane diterpene found in various Salvia species, has garnered considerable interest for its potential therapeutic properties. This guide delineates the biosynthetic pathway of this compound, offering a technical resource for its study and potential biotechnological production. The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of enzymatic reactions, including cyclizations, oxidations, and a final methylation step. Understanding this intricate process is paramount for harnessing the full potential of this compound in drug discovery and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the linear precursor, GGPP. The pathway can be broadly divided into three key stages: the formation of the diterpene backbone, a series of oxidative modifications, and a final methylation event.

Stage 1: Formation of the Miltiradiene Backbone

The initial steps of the pathway are catalyzed by two distinct diterpene synthases:

-

Copalyl Diphosphate Synthase (CPS): This Class II diterpene synthase initiates the cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). This reaction is a critical branch point in diterpene biosynthesis.

-

Kaurene Synthase-Like (KSL): Following the formation of (+)-CPP, a Class I diterpene synthase, specifically a miltiradiene synthase, catalyzes a second cyclization to produce the tricyclic abietane skeleton of miltiradiene.

Stage 2: Oxidation to Carnosic Acid

Subsequent to the formation of miltiradiene, a series of oxidative reactions occur, primarily catalyzed by cytochrome P450 monooxygenases of the CYP76AH subfamily. While the exact sequence and intermediates can vary between Salvia species, the key transformations leading to carnosic acid are believed to involve:

-

Ferruginol Synthase Activity: A member of the CYP76AH family hydroxylates miltiradiene at the C12 position to produce ferruginol.

-

Further Oxidations: Additional hydroxylations and oxidations at various positions on the abietane ring, catalyzed by other CYP enzymes, lead to the formation of carnosic acid. The precise intermediates and the specific enzymes involved in the steps from ferruginol to carnosic acid are still under active investigation.

Stage 3: Methylation to this compound

The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C12 position of carnosic acid.

-

O-Methyltransferase (OMT): This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. While the presence of this compound is well-documented, particularly in species like Salvia pomifera where it is a major constituent, the specific gene and characterized enzyme responsible for this methylation step are yet to be definitively identified and functionally characterized. The high abundance of this compound in certain species suggests a highly efficient enzymatic conversion from carnosic acid.

Quantitative Data

Quantitative analysis of the intermediates and final products of the this compound pathway is crucial for understanding the efficiency of the biosynthetic machinery. The following table summarizes available data on the concentration of key compounds in different Salvia species. It is important to note that these values can vary significantly based on the plant's developmental stage, growing conditions, and the specific analytical methods used.

| Compound | Salvia Species | Tissue | Concentration (µg/g dry weight) | Reference |

| Carnosic Acid | Salvia officinalis | Leaves | 2100 - 73000 | [1][2] |

| Carnosol | Salvia officinalis | Leaves | 1340 | [2] |

| This compound | Salvia pomifera | Aerial Parts | Major phenolic component | [3] |

| This compound | Salvia officinalis | Leaves | 21918.3 ± 715.4 | [4] |

| Ferruginol | Salvia fruticosa | Trichomes | Detected |

Enzyme Kinetic Parameters

Detailed kinetic analysis of the biosynthetic enzymes is essential for metabolic engineering efforts. However, comprehensive kinetic data for all enzymes in the this compound pathway are not yet available. The table below presents the known kinetic parameters for homologous enzymes from Salvia miltiorrhiza.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| SmCPS1 | GGPP | 0.8 ± 0.1 | 0.23 ± 0.01 | |

| SmKSL1 | (+)-CPP | 0.6 ± 0.1 | 0.25 ± 0.01 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of Salvia Diterpene Synthases (CPS and KSL)

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the relevant Salvia tissue (e.g., young leaves, trichomes).

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequences of the target CPS and KSL genes using gene-specific primers with appropriate restriction sites.

- Clone the amplified PCR products into a suitable bacterial expression vector, such as pET28a(+) or pET32a, which typically contain an N-terminal polyhistidine (His) tag for affinity purification.

2. Heterologous Expression in E. coli:

- Transform the expression constructs into a suitable E. coli expression strain, such as BL21(DE3).

- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein expression.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (lysis buffer with 20 mM imidazole).

- Wash the column extensively with wash buffer to remove non-specifically bound proteins.

- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

- Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

- Desalt the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column or dialysis.

Protocol 2: In Vitro Enzyme Assay for Diterpene Synthases (CPS and KSL)

1. Reaction Setup:

- Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5 mM DTT, 10% glycerol).

- For the CPS assay, set up a 50 µL reaction containing assay buffer, 5-10 µg of purified CPS enzyme, and 10 µM GGPP.

- For the coupled KSL assay, set up a 50 µL reaction containing assay buffer, 5 µg of purified CPS, 5 µg of purified KSL, and 10 µM GGPP.

2. Incubation:

- Incubate the reactions at 30°C for 1-4 hours.

3. Product Extraction:

- Stop the reaction by adding 50 µL of 1 M NaOH.

- For the CPS assay, dephosphorylate the (+)-CPP product by adding alkaline phosphatase and incubating for an additional 1-2 hours at 37°C.

- Extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing vigorously.

- Centrifuge to separate the phases and carefully collect the organic layer.

- Repeat the extraction process.

- Dry the pooled organic extracts under a stream of nitrogen gas.

4. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., hexane).

- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: In Vitro Enzyme Assay for CYP76AH Enzymes

1. Microsome Preparation:

- Express the CYP76AH enzyme and a cytochrome P450 reductase (CPR) in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells.

- Harvest the cells and prepare microsomes by differential centrifugation.

2. Reaction Setup:

- Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.5).

- Set up a 100 µL reaction containing assay buffer, microsomal protein (containing the CYP76AH and CPR), 1 mM NADPH, and the substrate (e.g., 50 µM miltiradiene or ferruginol, dissolved in a small amount of DMSO).

3. Incubation:

- Pre-incubate the mixture for 5 minutes at 30°C.

- Initiate the reaction by adding NADPH.

- Incubate at 30°C for 1-2 hours with gentle shaking.

4. Product Extraction and Analysis:

- Stop the reaction by adding an equal volume of ethyl acetate.

- Extract the products as described in Protocol 2.

- Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 4: LC-MS/MS Method for Quantification of Carnosic Acid and this compound

1. Sample Preparation:

- Grind freeze-dried Salvia tissue to a fine powder.

- Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or acetone) using ultrasonication or maceration.

- Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis:

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2-5 µL.

- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

- MS/MS Parameters: Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for carnosic acid and this compound using authentic standards.

- Carnosic Acid: e.g., m/z 331.2 → 287.2

- This compound: e.g., m/z 345.2 → 301.2

3. Quantification:

- Prepare a calibration curve using a series of dilutions of authentic standards of carnosic acid and this compound.

- Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in biosynthetic pathways and experimental procedures is essential for clarity and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts discussed in this guide.

Caption: Biosynthesis pathway of this compound in Salvia.

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in Salvia presents a fascinating example of the intricate metabolic pathways that generate the vast chemical diversity of the plant kingdom. While significant progress has been made in elucidating the initial steps of this pathway, further research is needed to fully characterize the enzymes responsible for the later oxidative and methylation reactions. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, paving the way for a deeper understanding of this important biosynthetic pathway and facilitating the development of biotechnological platforms for the sustainable production of this compound and related bioactive compounds. The identification and characterization of the terminal O-methyltransferase remains a key target for future research in this field.

References

- 1. Functional Divergence of Diterpene Syntheses in the Medicinal Plant Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-Wide Identification and Functional Analysis of Salvia miltiorrhiza MicroRNAs Reveal the Negative Regulatory Role of Smi-miR159a in Phenolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

12-Methoxycarnosic Acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methoxycarnosic acid is a naturally occurring phenolic diterpene found in several plant species, most notably in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). As a derivative of carnosic acid, it is of significant interest to the scientific community for its potential biological activities. This technical guide provides a concise overview of the fundamental chemical properties of this compound, along with available data on its biological activity and the experimental methodologies used for its study.

Chemical and Physical Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62201-71-2 | [1][2][3] |

| Molecular Formula | C₂₁H₃₀O₄ | [1][2] |

| Molecular Weight | 346.46 g/mol | |

| Synonyms | Carnosic acid 12-methyl ether |

Biological Activity and Quantitative Data

While extensive quantitative data on the biological activities of this compound are limited in publicly available literature, a computational study has explored its potential as a 5-alpha reductase inhibitor, an enzyme implicated in conditions such as androgenetic alopecia. The study utilized molecular docking to predict the binding affinity of this compound to the 5-alpha reductase enzyme, comparing it to the known inhibitor finasteride.

| Compound | Binding Affinity (kcal/mol) - Pose 1 | Binding Affinity (kcal/mol) - Pose 2 |

| This compound | -8.0 | -7.8 |

| Finasteride (Reference) | -12.0 | -11.5 |

Data from a computational molecular docking study. Lower binding affinity scores indicate potentially stronger inhibition.

It is important to note that these are computational predictions and require experimental validation.

Experimental Protocols

Isolation and Quantification of this compound from Plant Material

A common method for the isolation and quantification of this compound involves extraction from dried plant material followed by chromatographic analysis.

1. Extraction:

-

Sample Preparation: Dried and ground leaves of Rosmarinus officinalis or Salvia officinalis are used as the starting material.

-

Solvent Extraction: The ground plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like Soxhlet extraction or maceration.

-

Supercritical Fluid Extraction (SFE): An alternative "green" technique utilizes supercritical CO₂ to extract the compound.

2. Chromatographic Separation and Quantification:

-

High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to HPLC, typically on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is commonly employed.

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at a specific wavelength (e.g., 284 nm).

-

Quantification: The concentration of this compound in the extract is determined by comparing the peak area to that of a certified reference standard.

In Vitro 5α-Reductase Inhibition Assay (General Protocol)

The following is a generalized protocol for assessing the inhibitory activity of compounds against 5α-reductase, based on methods used for other natural products.

1. Enzyme Preparation:

-

A crude enzyme preparation of 5α-reductase can be obtained from the prostate tissue of male Sprague-Dawley rats. The tissue is homogenized in a buffer solution and centrifuged to isolate the microsomal fraction containing the enzyme.

2. Incubation:

-

The reaction mixture typically contains the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), NADPH as a cofactor, and the substrate, testosterone.

-

The test compound (this compound) dissolved in a suitable solvent (e.g., ethanol) is added to the reaction mixture at various concentrations. A known inhibitor, such as finasteride, is used as a positive control.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

3. Extraction and Analysis:

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the steroids.

-

The amount of remaining testosterone or the formed dihydrotestosterone (DHT) is quantified using HPLC. The percentage of inhibition is calculated by comparing the results from the test compound to the control (without inhibitor).

-

The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can then be determined.

Signaling Pathways and Logical Relationships

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently scarce in the scientific literature. However, due to its close structural similarity to carnosic acid, it is hypothesized to interact with similar cellular signaling cascades. Carnosic acid has been shown to exert its biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities, through the modulation of key signaling pathways such as the PI3K/Akt/Nrf2 and NF-κB pathways.

Below is a hypothesized signaling pathway for this compound based on the known mechanisms of carnosic acid. It is crucial to emphasize that this is a theoretical model and requires experimental verification.

Caption: Hypothesized signaling pathway for this compound.

The diagram illustrates a potential mechanism where this compound could inhibit inflammatory responses by suppressing the NF-κB pathway and promote antioxidant defenses by activating the Nrf2 pathway, similar to the actions of carnosic acid.

Conclusion

This compound is a naturally occurring diterpene with potential therapeutic applications, particularly in areas related to inflammation and androgen-mediated conditions. While current research, especially quantitative experimental data and detailed mechanistic studies, is still emerging, the available information provides a solid foundation for further investigation. The structural similarity to the well-studied carnosic acid suggests a promising avenue for future research into its biological activities and mechanisms of action. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this intriguing natural compound.

References

- 1. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for the PI3K/Akt/Nrf2 signaling pathway in the protective effects of carnosic acid against methylglyoxal-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Bioactivity Profile of 12-Methoxycarnosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-Methoxycarnosic Acid, a naturally occurring diterpene found in plants such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary). This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a visualization of its role as a 5-alpha reductase inhibitor.

Chemical Structure and Properties

-

IUPAC Name: (4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

-

Molecular Formula: C₂₁H₃₀O₄[1]

-

Molecular Weight: 346.46 g/mol [1]

Spectroscopic Data

The structural elucidation of this compound is supported by extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been unambiguously assigned using a combination of 1D and 2D NMR techniques, including COSY, HETCOR, and INEPT experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not fully available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula |

| UHPLC-ESI-QTOF-MS | Negative | 345.20853 [M-H]⁻ | C₂₁H₂₉O₄⁻ |

Experimental Protocols

The following protocols provide a general methodology for the acquisition of spectroscopic data for this compound, based on typical procedures reported in the literature.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 200-240 ppm is typically used.

-

2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra using standard pulse programs. Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.

UHPLC-ESI-QTOF-MS

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15 minutes) at a flow rate of 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative or positive.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 8-12 L/min.

-

Desolvation Temperature: 300-400 °C.

-

Mass Range: m/z 50-1000.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation.

Bioactivity and Mechanism of Action

This compound has been identified as an inhibitor of 5-alpha reductase, an enzyme implicated in conditions such as androgenetic alopecia (hair loss).[2]

Inhibition of 5-Alpha Reductase

The diagram below illustrates the inhibitory effect of this compound on the conversion of testosterone to dihydrotestosterone (DHT) by 5-alpha reductase.

Caption: Inhibition of Testosterone to DHT Conversion.

Experimental Workflow

The general workflow for the isolation and characterization of this compound is depicted below.

Caption: Isolation and Characterization Workflow.

References

An In-depth Technical Guide on the Core Mechanism of Action of 12-Methoxycarnosic Acid

Introduction

12-Methoxycarnosic acid is a naturally occurring phenolic diterpene found in plants of the Lamiaceae family, notably rosemary (Salvia rosmarinus) and sage (Salvia officinalis).[1][2] It is a methylated derivative of carnosic acid, a well-studied compound responsible for a significant portion of the antioxidant and anti-inflammatory properties of these herbs.[3][4][5] While research on this compound is less extensive than on its parent compound, its structural similarity suggests shared and potentially unique biological activities. This guide provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing from direct computational studies and inferring from the well-documented pathways of carnosic acid. This document is intended for researchers, scientists, and drug development professionals exploring its therapeutic potential.

Core Mechanisms of Action

The biological effects of this compound are believed to be multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory capabilities. These actions are orchestrated through the modulation of key cellular signaling pathways that govern cellular defense, inflammation, and survival.

Antioxidant and Cytoprotective Effects: The Nrf2-ARE Pathway

A primary mechanism underlying the cytoprotective effects of related compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates a vast array of genes encoding antioxidant proteins and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Pro-electrophilic compounds like carnosic acid can modify critical cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, accumulation, and translocation to the nucleus. In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of its target genes, initiating their transcription. This cascade enhances the cell's endogenous defense against oxidative stress. Given its structure, this compound is hypothesized to act similarly as a pro-electrophilic activator of this critical cytoprotective pathway.

Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling

Chronic inflammation is a key driver of many diseases. Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of inflammatory mediators. The Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), is central to this process.

Activation of this pathway causes the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Studies on carnosic acid have demonstrated its ability to suppress this pathway by inhibiting IκBα degradation and subsequent NF-κB nuclear translocation. It also attenuates the phosphorylation of MAPKs like JNK, ERK, and p38. This compound is expected to possess similar anti-inflammatory properties by targeting these key signaling nodes.

Enzyme Inhibition: 5-Alpha Reductase

Beyond its effects on signaling pathways, this compound has been investigated for its potential to directly inhibit enzymes. Computational studies using molecular docking have identified it as a potential inhibitor of 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT). This mechanism is relevant for conditions like androgenic alopecia. The docking studies suggest that this compound can bind to the active site of the enzyme, potentially competing with the natural substrate.

Quantitative Data Summary

Direct quantitative data for this compound is sparse. The table below includes computational data for this compound and experimental data for its parent compound, carnosic acid (CA), which serves as a proxy for its potential bioactivity.

| Compound | Target/Assay | Model/System | Key Finding | Reference |

| This compound | 5-Alpha Reductase | Molecular Docking (in silico) | Binding Affinity Score: -8.0 kcal/mol | |

| Carnosic Acid (CA) | LPS-induced NO Production | RAW 264.7 Macrophages | IC₅₀ ≈ 10 µM | |

| Carnosic Acid (CA) | LPS-induced TNF-α, IL-1β, IL-6 | Murine Lung Tissue (in vivo) | Significant dose-dependent reduction (10-40 mg/kg) | |

| Carnosic Acid (CA) | NF-κB Activation | 3T3-L1 Adipocytes | Significant decrease at 10 µM and 20 µM | |

| Carnosic Acid (CA) | Nrf2-ARE Activation (HO-1 mRNA) | Mouse Cortical Tissue (ex vivo) | 21% increase in HO-1 mRNA levels | |

| Carnosic Acid (CA) | Microvessel Outgrowth | Rat Aortic Ring (ex vivo) | Suppression at concentrations >10 µM |

Experimental Protocols

The study of this compound's mechanism of action would employ standard cell and molecular biology techniques, largely mirroring those used for carnosic acid.

Cell Culture and Treatment

-

Cell Lines: Murine microglial cells (e.g., BV-2, MG6), murine macrophages (e.g., RAW 264.7), or human neuronal cell lines (e.g., SH-SY5Y) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Protocol: Cells are seeded in multi-well plates. After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (typically 1-20 µM) for a specified time (e.g., 1-2 hours) before stimulation.

Induction of Inflammation/Oxidative Stress

-

Stimulus: Lipopolysaccharide (LPS) from E. coli is widely used to induce an inflammatory response via TLR4 activation (typical concentration: 100 ng/mL to 1 µg/mL). Hydrogen peroxide (H₂O₂) can be used to induce direct oxidative stress.

-

Protocol: Following pre-treatment with the test compound, cells are stimulated with LPS for a duration relevant to the endpoint being measured (e.g., 30 minutes for protein phosphorylation, 6-24 hours for cytokine release).

Western Blot Analysis for Signaling Proteins

-

Objective: To quantify the levels of total and phosphorylated proteins in signaling pathways (e.g., p-NF-κB p65, p-IκBα, p-JNK).

-

Protocol:

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified relative to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure the mRNA levels of target genes (e.g., TNF-α, IL-6, HO-1).

-

Protocol:

-

Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

-

qRT-PCR is performed using SYBR Green master mix and gene-specific primers.

-

Relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

-

Conclusion

This compound is a promising bioactive compound whose mechanism of action is rooted in the potent antioxidant and anti-inflammatory properties characteristic of rosemary-derived diterpenes. While direct experimental evidence is still emerging, its structural relationship to carnosic acid strongly suggests it functions by modulating the Nrf2-ARE and NF-κB/MAPK signaling pathways. These actions reduce oxidative stress and suppress inflammatory responses, providing a molecular basis for its potential neuroprotective and therapeutic effects. Furthermore, computational evidence points to a distinct mechanism of 5-alpha reductase inhibition. Future in vitro and in vivo studies are essential to validate these proposed mechanisms, quantify its potency relative to carnosic acid, and fully elucidate its therapeutic potential in drug development.

References

- 1. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Vitro Profile of 12-Methoxycarnosic Acid: An Analysis of Preliminary Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preliminary in vitro investigations into the biological activities of 12-Methoxycarnosic Acid, a methylated derivative of carnosic acid found in rosemary (Rosmarinus officinalis), are currently limited in the scientific literature. While this compound has been identified as a constituent of rosemary extracts, comprehensive studies detailing its specific effects on cellular pathways and disease models are scarce. In contrast, its parent compound, carnosic acid, has been extensively studied, demonstrating a wide range of promising in vitro activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This guide provides a detailed overview of the available data on this compound and presents a comprehensive summary of the in vitro studies on carnosic acid to serve as a foundational reference for future research on its derivatives.

This compound: Current State of In Vitro Research

Scientific literature explicitly detailing the in vitro biological activities of isolated this compound is sparse. The compound, also referred to as methyl carnosate, has been quantified in various rosemary extracts. For instance, one study reported its concentration to be around 12.33-12.63 mg/g in certain supercritical fluid extracts of rosemary. However, dedicated studies to elucidate its specific mechanisms of action, inhibitory concentrations, and effects on cellular signaling pathways are not yet prevalent in publicly accessible research. A computational, or in silico, study has explored the potential of this compound as a 5-alpha reductase inhibitor through molecular docking techniques, suggesting its potential for further investigation in conditions like androgenic alopecia[1].

Given the limited direct data on this compound, the following sections will focus on the extensive in vitro research conducted on its precursor, carnosic acid. This information provides a valuable starting point for researchers interested in exploring whether this compound shares or diverges from the biological activities of its well-studied parent compound.

In Vitro Anti-Cancer Activities of Carnosic Acid

Carnosic acid has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.

Quantitative Data: Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of carnosic acid in different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |

| A-549 | Non-small cell lung carcinoma | 12.5 µM | Not Specified | [2] |

| Caco-2 | Colorectal cancer | 24-96 µM | Not Specified | [3] |

| HT29 | Colorectal cancer | 24-96 µM | Not Specified | [3] |

| LoVo | Colorectal cancer | 24-96 µM | Not Specified | [3] |

| B16F10 | Murine melanoma | ~10 µM (most effective dose) | 24 h | |

| K-562 | Chronic myeloid leukemia | Low µg/ml range | 48 h | |

| DU-145 | Prostate carcinoma | Not Specified | 48 h | |

| PC-3 | Prostate adenocarcinoma | Not Specified | 48 h | |

| Hep-3B | Hepatocellular carcinoma | Not Specified | 48 h | |

| MCF-7 | Breast adenocarcinoma | Not Specified | 48 h | |

| MDA-MB-231 | Breast adenocarcinoma | Not Specified | 48 h |

Signaling Pathways in Cancer

Carnosic acid has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and NF-κB pathways.

In non-small cell lung cancer cells (A-549), carnosic acid has been observed to inhibit the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation. Western blot analysis revealed that carnosic acid treatment suppressed the phosphorylation of mTOR, PI3K, and AKT in a dose-dependent manner, without affecting the total protein levels of these kinases.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of carnosic acid (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

In Vitro Anti-Inflammatory Activities of Carnosic Acid

Carnosic acid has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways.

Signaling Pathways in Inflammation

Carnosic acid can suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

In various cell models, carnosic acid has been demonstrated to inhibit the activation of NF-κB and mitogen-activated protein kinases (MAPKs) such as JNK. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosic acid inhibits the proliferation and migration capacity of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 12-Methoxycarnosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methoxycarnosic acid is a naturally occurring phenolic diterpene found in several species of the Lamiaceae family, notably rosemary (Rosmarinus officinalis) and sage (Salvia officinalis)[1][2][3]. It is a derivative of carnosic acid, a major bioactive compound responsible for the antioxidant properties of these plants[4][5]. Structurally, this compound is characterized by an abietane skeleton with a methoxy group at the C-12 position, which influences its biological activity. Research has highlighted its potential across several therapeutic areas, including neuroprotection, cancer, and inflammatory conditions, often acting through the modulation of key cellular signaling pathways. This document provides a technical overview of its mechanisms of action, supported by quantitative data and experimental methodologies.

Neuroprotective Applications

This compound and its precursor, carnosic acid, have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal damage. These effects are primarily attributed to their potent antioxidant and anti-inflammatory properties, which combat oxidative stress and neuroinflammation—key drivers of neurodegenerative diseases.

Mechanism of Action: Keap1/Nrf2 Pathway Activation

A primary mechanism underlying the neuroprotective effects of carnosic acid (and by extension, its derivatives) is the activation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Under oxidative stress, or upon interaction with electrophilic compounds like carnosic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. This leads to the synthesis of antioxidant and detoxification enzymes, bolstering the cell's defense against oxidative damage.

Caption: Activation of the Keap1/Nrf2 antioxidant pathway by Carnosic Acid.

Mechanism of Action: Anti-Inflammatory and Anti-Apoptotic Effects

Carnosic acid also exerts neuroprotection by inhibiting inflammatory pathways such as the MAPK and NF-κB signaling cascades in neuronal and microglial cells. By reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, it mitigates neuroinflammation. Furthermore, it can modulate apoptotic pathways by increasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and decreasing pro-apoptotic proteins (e.g., Bax), thereby preventing programmed cell death in response to neurotoxic insults.

Anti-Cancer Applications

The anticancer properties of carnosic acid and its derivatives have been observed in various cancer cell lines, including melanoma, lung, and colon cancer. The mechanisms are multi-faceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Carnosic acid has been shown to induce cell cycle arrest, often at the G2/M phase, by down-regulating key cyclins. It also triggers apoptosis through the generation of reactive oxygen species (ROS) within cancer cells, leading to the activation of the p38 MAPK pathway. This pro-oxidant effect in cancer cells, contrasts with its antioxidant role in healthy cells. Activation of caspases (e.g., caspase-3, -9) and PARP cleavage are common downstream events.

Caption: ROS-mediated apoptosis induction in cancer cells by Carnosic Acid.

Mechanism of Action: Inhibition of Metastasis

Carnosic acid can inhibit the epithelial-mesenchymal transition (EMT), a critical process for cancer cell migration and metastasis. It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as vimentin and N-cadherin. This is partly mediated by the downregulation of transcription factors like Snail and Slug, which are key regulators of EMT.

Quantitative Data: Anti-Cancer Activity

| Compound | Cell Line | Assay | Result | Reference |

| Carnosic Acid | H1299 (NSCLC) | Proliferation (Crystal Violet) | IC₅₀: 47.3 µM (24h), 27.1 µM (48h) | |

| Carnosic Acid | H1299 (NSCLC) | ³H-Thymidine Incorporation | IC₅₀: 41.09 µM | |

| Carnosic Acid | B16F10 (Melanoma) | Migration (Transwell) | Dose-dependent inhibition (2.5–10 µmol/L) | |

| Carnosic Acid | IMR-32 (Neuroblastoma) | Cell Viability | Dose-dependent decrease |

Anti-Inflammatory Applications

The anti-inflammatory effects of carnosic acid are well-documented and are central to its therapeutic potential in various conditions, from arthritis to neuroinflammation.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Carnosic acid is a potent inhibitor of the TLR4-MyD88 and subsequent NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a bacterial endotoxin, activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2. Carnosic acid can suppress the phosphorylation of key proteins in these pathways, such as ERK and JNK, and inhibit the nuclear translocation of NF-κB, thereby reducing the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 12-Methoxycarnosic Acid from Rosmarinus officinalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinus officinalis L., commonly known as rosemary, is a rich source of bioactive diterpenes, which are of significant interest to the pharmaceutical and food industries due to their antioxidant, anti-inflammatory, and antimicrobial properties. Among these, 12-Methoxycarnosic Acid, a derivative of carnosic acid, has garnered attention for its potential therapeutic applications. This document provides a detailed protocol for the extraction and quantification of this compound from rosemary leaves, based on established scientific literature. The methodologies outlined are intended to guide researchers in the efficient isolation and analysis of this promising bioactive compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₄ | PubChem |

| Molecular Weight | 346.5 g/mol | PubChem |

| XLogP3 | 5.2 | PubChem |

| Nature | Lipophilic | Inferred from XLogP3 |

| Synonyms | 12-O-Methylcarnosic acid | PubChem |

Recommended Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a highly efficient method for obtaining bioactive compounds from plant materials. It offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods.

Materials and Reagents

-

Dried and powdered Rosmarinus officinalis leaves

-

Ethanol (96%, analytical grade)

-

n-Hexane (analytical grade)

-

Deionized water

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Ultrasonic bath or probe sonicator

-

High-performance liquid chromatography (HPLC) system with a UV or MS detector

-

This compound analytical standard (if available) or Carnosic Acid standard for quantification by equivalence.

Experimental Procedure

-

Sample Preparation:

-

Thoroughly dry fresh rosemary leaves at 40°C to a constant weight.

-

Grind the dried leaves into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

-

-

Ultrasound-Assisted Extraction:

-

Accurately weigh 10 g of the powdered rosemary leaves and place them in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 96% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40-50°C.

-

-

Filtration and Concentration:

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Wash the residue with a small amount of fresh ethanol to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.

-

-

Liquid-Liquid Partitioning (Purification Step):

-

Resuspend the concentrated extract in 50 mL of a water-ethanol mixture (9:1 v/v).

-

Transfer the suspension to a separatory funnel and add 50 mL of n-hexane.

-

Shake the funnel vigorously for 5 minutes and then allow the layers to separate. The more polar compounds will remain in the hydroalcoholic phase, while the less polar compounds, including this compound, will partition into the n-hexane phase.

-

Collect the upper n-hexane layer.

-

Repeat the extraction of the hydroalcoholic phase with two additional 50 mL portions of n-hexane.

-

Combine all the n-hexane fractions.

-

-

Final Concentration and Storage:

-

Evaporate the combined n-hexane fractions to dryness using a rotary evaporator.

-

The resulting residue is the purified extract enriched with this compound.

-

Store the extract in a sealed, airtight container at -20°C, protected from light to prevent degradation.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Start with 60% B, decrease to 20% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 284 nm or a Mass Spectrometer for more selective detection.

-

Column Temperature: 30°C.

Quantification

-

Prepare a stock solution of this compound standard (or Carnosic Acid standard) in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Dissolve a known amount of the final extract in methanol and inject it into the HPLC system.

-

Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve. If using a Carnosic Acid standard, the results can be expressed as carnosic acid equivalents.

Data Presentation

The following table summarizes quantitative data for the extraction of major diterpenes from Rosmarinus officinalis as reported in the literature. Note that yields can vary significantly based on the plant material, geographical origin, and specific extraction conditions.

| Extraction Method | Solvent | Compound | Yield (mg/g of dry plant material) | Reference |

| Soxhlet Extraction | Ethanol | Carnosic Acid | ~2.9 | [1] |

| Ultrasound-Assisted | Ethanol | Carnosic Acid | ~4.0 - 6.0 | [2] |

| Decoction (15 min) | Water | 12-O-methylcarnosic acid | Not explicitly quantified, but shown to be effective for extraction | [3] |

| Turbulent Flow (heated) | Water | 12-O-methylcarnosic acid | Most efficient aqueous method reported in the study | [3] |

Experimental Workflows and Diagrams

Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

HPLC Analysis Workflow

Caption: Workflow for the HPLC quantification of this compound.

Stability and Considerations

Diterpenes such as carnosic acid and its derivatives are known to be unstable, particularly in the presence of light, heat, and polar solvents. It is crucial to perform extraction and purification steps at controlled, moderate temperatures and to store the final extract protected from light and at low temperatures (-20°C) to minimize degradation. The use of non-polar solvents in the final purification steps can also contribute to the stability of the target compound. The choice of an appropriate solvent system is critical for selective extraction. While ethanol is effective for initial extraction, the subsequent liquid-liquid partitioning with a non-polar solvent like n-hexane is key to isolating the lipophilic this compound from more polar impurities.

References

- 1. Methoxylated Flavonols and ent-Kaurane Diterpenes from the South African Helichrysum rutilans and Their Cosmetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 12-Methoxycarnosic Acid in Plant Extracts using LC-MS

Introduction

12-Methoxycarnosic acid is a phenolic diterpene found in several plant species, notably in the Lamiaceae family, including sage (Salvia officinalis) and rosemary (Rosmarinus officinalis). This compound, along with its structural analogs like carnosic acid and carnosol, is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potent biological activities. These activities include antioxidant, antimicrobial, and anti-inflammatory properties. Furthermore, recent studies have highlighted its potential as a 5-alpha reductase inhibitor, suggesting its therapeutic utility in conditions such as androgenetic alopecia and benign prostatic hyperplasia. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects. This application note describes a robust and reproducible Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound in plant extracts.

Instrumentation and Methodology

A sensitive and reproducible Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) based method is employed for the comprehensive phytochemical profiling and quantification of this compound.

Key Experimental Protocols

1. Sample Preparation: Ultrasonic Extraction

-

Objective: To efficiently extract this compound and other related polyphenolic compounds from dried plant material.

-

Materials:

-

Dried and powdered plant material (e.g., sage or rosemary leaves)

-

Methanol (LC-MS grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

-

Protocol:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

After sonication, centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

The extracted sample is now ready for LC-MS analysis. For quantitative analysis, appropriate dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate this compound from other components in the plant extract and to detect and quantify it with high selectivity and sensitivity using mass spectrometry.

-

Instrumentation:

-

UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of diterpenes.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-20 min: Hold at 5% B for column re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often more sensitive for phenolic compounds.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).

-

Collision Energy: Ramped collision energy (e.g., 20-40 eV) can be used to obtain informative fragment ions for structural confirmation.

-

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in plant extracts from a representative study.[1][2]

| Plant Species | Plant Part | Extraction Method | LC-MS Method | Concentration of this compound (µg/g of dry weight) |

| Salvia officinalis (Sage) | Leaves | Ultrasonic extraction with methanol | UHPLC-ESI-QTOF-MS | 21918.3 ± 715.4[1][2] |

| Rosmarinus officinalis (Rosemary) | Leaves | Ultrasonic extraction with methanol | UHPLC-ESI-QTOF-MS | Detected, but not quantified in the cited study. |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Inhibition of the Androgen Signaling Pathway by this compound.

References

Application Notes and Protocols: In Vitro 5-Alpha Reductase Inhibition Assay Using 12-Methoxycarnosic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer. Consequently, the inhibition of 5-alpha reductase is a key therapeutic strategy for managing these conditions.

12-Methoxycarnosic Acid, a natural compound isolated from Rosemary (Rosmarinus officinalis), has been identified as a potent inhibitor of 5-alpha reductase.[1][2][3] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro 5-alpha reductase inhibition assay using this compound. The provided methodology is designed to be a robust and reproducible tool for screening and characterizing potential 5-alpha reductase inhibitors.

Data Presentation: Inhibitory Activity of this compound and Controls

The following table summarizes the quantitative data on the inhibitory activity of this compound against 5-alpha reductase, alongside common positive controls.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | 5-alpha reductase | 61.7 µM | [4] |

| Finasteride | 5-alpha reductase type 2 & 3 | 13.6 - 36 nM | [5] |

| Dutasteride | 5-alpha reductase type 1, 2 & 3 | 4.8 nM |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Signaling Pathway of 5-Alpha Reductase and Inhibition by this compound

The following diagram illustrates the metabolic conversion of testosterone to dihydrotestosterone (DHT) by the enzyme 5-alpha reductase and the inhibitory action of this compound on this pathway.

Experimental Workflow for In Vitro 5-Alpha Reductase Inhibition Assay

The diagram below outlines the key steps involved in the in vitro 5-alpha reductase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for Testing 12-Methoxycarnosic Acid Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methoxycarnosic Acid is a phenolic diterpene found in plant species such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1] It is a derivative of carnosic acid, a compound known for its antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2][3] Given the biological activities of its parent compound, this compound is a molecule of interest for its potential therapeutic applications, including its cytotoxic effects against cancer cells.[4]

These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of this compound in various cell lines. The protocols detailed below are established methods for determining cell viability and death, which are crucial for the initial stages of drug discovery and development. It is important to note that while these are standard protocols, optimization for specific cell lines and experimental conditions is recommended.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. For initial screening of this compound, a panel of cancer cell lines is recommended. Based on studies of the related compound carnosic acid, the following cell lines could be considered:

-

Human Myeloid Leukemia: K-562

-

Human Prostate Carcinoma: DU-145, PC-3

-

Human Hepatocellular Carcinoma: Hep-3B

-

Human Breast Adenocarcinoma: MCF-7, MDA-MB-231

-

Human Small Cell Lung Carcinoma: NCI-H82

A non-cancerous cell line, such as human dermal fibroblasts or L929 mouse fibroblasts, should be included as a control to assess general toxicity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| K-562 | MTT | 48 | |

| DU-145 | MTT | 48 | |

| PC-3 | MTT | 48 | |

| Hep-3B | MTT | 48 | |

| MCF-7 | MTT | 48 | |

| MDA-MB-231 | MTT | 48 | |

| NCI-H82 | MTT | 48 | |

| Fibroblasts | MTT | 48 |

Table 2: Lactate Dehydrogenase (LDH) Release Assay Results

| Cell Line | Treatment Concentration (µM) | % Cytotoxicity (LDH Release) |

| K-562 | 0 (Control) | |

| 10 | ||

| 50 | ||

| 100 | ||

| Fibroblasts | 0 (Control) | |

| 10 | ||

| 50 | ||

| 100 |

Table 3: Apoptosis Analysis by Annexin V/PI Staining

| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| K-562 | 0 (Control) | ||

| 50 | |||

| Fibroblasts | 0 (Control) | ||

| 50 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

96-well tissue culture plates

-

Selected cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol, SDS-HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Alternatively, add 10 µL of MTT solution directly to the 100 µL of medium in each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C.

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.

Materials:

-

96-well tissue culture plates

-

Selected cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

LDH assay kit (containing assay buffer, substrate mix, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

-

Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.